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Compound of Interest

Compound Name: 3-Fluorobenzoylacetonitrile

Cat. No.: B1302146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)-3-

oxopropanenitrile, a fluorinated β-ketonitrile of significant interest in medicinal chemistry and

drug development. The document details its chemical identity, physicochemical properties, a

robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores the

compound's primary application as a key intermediate in the synthesis of heterocyclic scaffolds,

with a particular focus on its role in the development of pyrimidine-based Aurora kinase

inhibitors, crucial targets in oncology research. This guide is intended to be a valuable resource

for researchers engaged in organic synthesis, medicinal chemistry, and the discovery of novel

therapeutic agents.

Chemical Identity and Properties
The compound commonly referred to as 3-Fluorobenzoylacetonitrile is systematically named

3-(3-fluorophenyl)-3-oxopropanenitrile according to IUPAC nomenclature. It belongs to the

class of β-ketonitriles, characterized by a ketone and a nitrile functional group separated by a

methylene bridge. The presence of a fluorine atom on the phenyl ring significantly influences

the molecule's electronic properties, reactivity, and ultimately the biological activity of its

derivatives.
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Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)-3-oxopropanenitrile and

Related Isomers

Property
3-(3-
Fluorophenyl)-3-
oxopropanenitrile

2-(3-
Fluorophenyl)-3-
oxopropanenitrile
(Isomer)

4-(3-
Fluorophenyl)-3-
oxopropanenitrile
(Isomer)

IUPAC Name
3-(3-fluorophenyl)-3-

oxopropanenitrile

3-(2-fluorophenyl)-3-

oxopropanenitrile

3-(4-fluorophenyl)-3-

oxopropanenitrile

Synonyms

3-

Fluorobenzoylacetonit

rile

o-

Fluorobenzoylacetonit

rile

p-

Fluorobenzoylacetonit

rile

CAS Number 21667-61-8 31915-26-1 4640-67-9

Molecular Formula C₉H₆FNO C₉H₆FNO C₉H₆FNO

Molecular Weight 163.15 g/mol 163.15 g/mol 163.15 g/mol

Appearance

Predicted: Colorless

to pale yellow solid or

oil

Solid
White to light yellow

solid

Melting Point Not available 60-65 °C 84-88 °C[1][2]

Boiling Point
Predicted: ~300-320

°C

297.3±20.0 °C at 760

mmHg

311.9±22.0 °C

(Predicted)

Solubility

Soluble in common

organic solvents (e.g.,

DCM, EtOAc,

Acetone)

Soluble in acetone,

chloroform,

dichloromethane,

ethanol, ethyl acetate,

methanol

Soluble in

dimethylformamide,

dimethyl sulfoxide

Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile
A reliable and widely applicable method for the synthesis of β-ketonitriles is the Claisen

condensation of an ester with a nitrile. The following protocol is adapted from the well-

established synthesis of the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile.
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Experimental Protocol: Claisen Condensation
Reaction Scheme:

Ethyl 3-fluorobenzoate

Reaction Mixture

Acetonitrile

Sodium Ethoxide

Base

Ethanol (solvent)

Solvent

3-(3-Fluorophenyl)-3-oxopropanenitrileReflux

Click to download full resolution via product page

Caption: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

Materials:

Ethyl 3-fluorobenzoate

Acetonitrile

Sodium ethoxide

Anhydrous ethanol

Diethyl ether

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Procedure:

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

add anhydrous ethanol.

Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.

To this solution, add ethyl 3-fluorobenzoate followed by an excess of acetonitrile.

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure.

Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted

starting materials.

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which

will precipitate the product.

Collect the crude product by vacuum filtration and wash with cold water.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate

and hexane as the eluent.

Spectroscopic Characterization
While experimental spectra for 3-(3-fluorophenyl)-3-oxopropanenitrile are not readily available

in public databases, the following data are predicted based on the analysis of its structural

analogs and computational models.

Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-3-oxopropanenitrile
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Technique Predicted Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H,

Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-

H), 4.1 (s, 2H, -CH₂-)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 185-190 (C=O), 161-164 (d, ¹JCF, Ar-

C-F), 135-137 (Ar-C), 130-132 (d, ³JCF, Ar-CH),

123-125 (Ar-CH), 120-122 (d, ²JCF, Ar-CH),

115-117 (d, ²JCF, Ar-CH), 113-115 (C≡N), 30-35

(-CH₂-)

IR (KBr, cm⁻¹)

ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2260-

2240 (C≡N stretch), 1690-1670 (C=O stretch),

1600-1580, 1480-1440 (Ar C=C stretch), 1280-

1240 (C-F stretch)

Mass Spectrometry (EI)
m/z (%): 163 (M⁺), 134 ([M-CHO]⁺), 105 ([M-

COCH₂CN]⁺), 95 ([C₆H₄F]⁺)

Applications in Drug Development
β-Ketonitriles such as 3-(3-fluorophenyl)-3-oxopropanenitrile are valuable precursors for the

synthesis of a wide range of heterocyclic compounds that form the core of many

pharmaceuticals. The dual reactivity of the ketone and nitrile functionalities allows for versatile

cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Precursor to Pyrimidine-Based Kinase Inhibitors
A significant application of this class of compounds is in the synthesis of pyrimidine scaffolds,

which are central to the development of various kinase inhibitors. Aurora kinases, a family of

serine/threonine kinases that play a critical role in mitosis, are important targets in cancer

therapy.[3] Overexpression of Aurora kinases is implicated in the progression of numerous

cancers, making them attractive targets for small molecule inhibitors.[4] Many potent Aurora

kinase inhibitors, such as Barasertib (AZD1152), feature a pyrimidine core.[4]

The synthesis of such pyrimidine-based inhibitors often involves the condensation of a β-

ketonitrile with a guanidine derivative.
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Synthesis of Pyrimidine Core

Drug Development Cellular Pathway

3-(3-Fluorophenyl)-3-oxopropanenitrile

Substituted
2-Aminopyrimidine

Guanidine Derivative

Aurora Kinase B Inhibitor

Further
Functionalization Aurora Kinase BInhibits MitosisRegulates Cancer Cell

Proliferation

Click to download full resolution via product page

Caption: Synthetic workflow and mechanism of action.

The diagram above illustrates the synthetic utility of 3-(3-fluorophenyl)-3-oxopropanenitrile as a

building block for Aurora kinase B inhibitors. The pyrimidine core, formed through condensation

with a guanidine derivative, serves as a scaffold for further chemical modifications to achieve

potent and selective inhibition of Aurora kinase B. By inhibiting this key mitotic regulator, these

compounds can disrupt the cell cycle and suppress the proliferation of cancer cells.

Conclusion
3-(3-Fluorophenyl)-3-oxopropanenitrile is a versatile and valuable intermediate for the

synthesis of biologically active heterocyclic compounds. Its straightforward preparation via

Claisen condensation and the reactivity of its functional groups make it an attractive starting

material for drug discovery programs. The role of its derivatives in the development of potent

kinase inhibitors, particularly for cancer therapy, highlights the importance of this fluorinated

building block in modern medicinal chemistry. This guide provides essential technical

information to facilitate its synthesis, characterization, and application in the pursuit of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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